

Zgwatinib's Potency: A Comparative Benchmark Against c-MET Inhibitors

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This guide provides an objective comparison of **Zgwatinib**'s potency against other established c-MET inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.

The c-MET receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-MET axis through gene amplification, mutation, or protein overexpression is implicated in the development and metastasis of numerous cancers, making it a prime therapeutic target.[3][4] **Zgwatinib** (SOMG-833) has emerged as a potent, selective, and ATP-competitive c-MET inhibitor.[5][6]

Comparative Potency of c-MET Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro potency of **Zgwatinib** in comparison to other well-documented c-MET inhibitors. Lower IC50 values indicate higher potency.



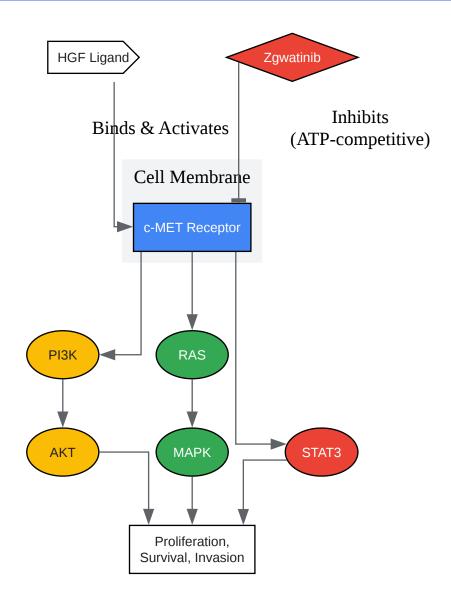
Inhibitor	c-MET IC50 (nM)	Inhibitor Type / Notes
Zgwatinib (SOMG-833)	0.93	ATP-competitive; highly selective.[5][6]
Cabozantinib (XL184)	1.3	Multi-kinase inhibitor (VEGFR2, RET, KIT, etc.).[7]
Crizotinib (PF-02341066)	11	Multi-kinase inhibitor (ALK, ROS1).[7]
KRC-00715	9.0	Selective c-Met inhibitor.[8]
SU11274	10	Selective c-Met inhibitor.[7]
Capmatinib	Not specified in provided results	Approved for NSCLC with MET alterations.[4][9]
Savolitinib	Not specified in provided results	Selective c-Met inhibitor.[10]

As the data indicates, **Zgwatinib** demonstrates exceptional potency against c-MET, with a subnanomolar IC50 value that compares favorably to other selective and multi-kinase inhibitors targeting this pathway.

The c-MET Signaling Pathway and Inhibition

The binding of HGF to the c-MET receptor triggers its dimerization and the autophosphorylation of key tyrosine residues in its intracellular kinase domain.[11] This activation creates docking sites for adaptor proteins, which in turn initiate several downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways, promoting cell growth, survival, and motility.[1][12][13] **Zgwatinib** functions as an ATP-competitive inhibitor, occupying the ATP-binding site within the c-MET kinase domain. This action blocks autophosphorylation and prevents the activation of downstream signaling.[6]





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Caption: The HGF/c-MET signaling pathway and the inhibitory action of Zgwatinib.

Experimental Protocols

The potency of c-MET inhibitors like **Zgwatinib** is typically determined through in vitro kinase assays. A common and robust method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][14]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the c-MET kinase.



Materials:

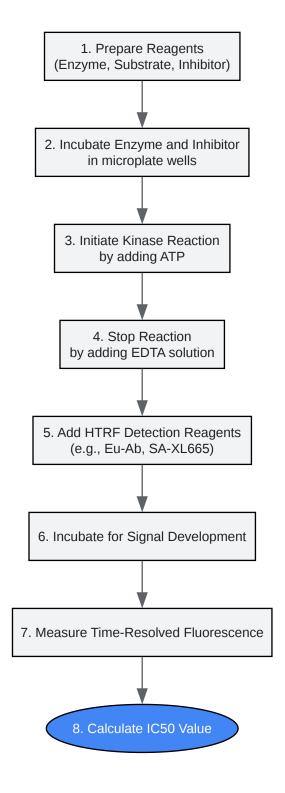
- Recombinant c-MET kinase domain
- Peptide substrate (e.g., a poly-Glu, Tyr peptide)
- Test compound (e.g., Zgwatinib) at various concentrations
- Adenosine Triphosphate (ATP)
- Assay buffer
- Stop solution containing EDTA
- Detection reagents: Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and a second antibody or streptavidin conjugated to an acceptor fluorophore (e.g., XL665).

Methodology:

- Reaction Setup: The c-MET enzyme, peptide substrate, and varying concentrations of the inhibitor (Zgwatinib) are combined in a microplate well and incubated for a short period.
- Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated to allow for substrate phosphorylation.
- Termination: The reaction is stopped by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
- Detection: The HTRF detection reagents are added to the wells. The anti-phosphotyrosine antibody binds to the phosphorylated substrate.
- Signal Measurement: After a final incubation period, the plate is read in a fluorescence plate
 reader. The reader excites the Europium donor fluorophore, and if the acceptor is in close
 proximity (i.e., bound to the same phosphorylated peptide), FRET occurs, and a signal is
 emitted by the acceptor.
- Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate.
 The data is plotted as kinase activity versus inhibitor concentration, and a dose-response



curve is generated to calculate the IC50 value.



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Caption: General workflow for determining c-MET inhibitor potency using an HTRF assay.



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